

Physical and chemical properties of Zaragozic Acid A

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Compound of Interest

Compound Name: Zaragozic Acid A

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Zaragozic Acid A: A Comprehensive Technical Guide

An In-depth Analysis of its Physicochemical Properties and Biological Activity for Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic Acid A, also known as Squalestatin S1, is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2] Isolated from the fungus *Sporormiella intermedia*, this complex polyketide has garnered significant attention within the scientific community for its potential as a cholesterol-lowering agent and as a tool for studying the sterol biosynthesis pathway.[3][4] This technical guide provides a detailed overview of the physical and chemical properties of **Zaragozic Acid A**, its mechanism of action, and relevant experimental protocols for its study.

Physicochemical Properties

Zaragozic Acid A is typically isolated as a white foam or a pale yellow oil, which is consistent with the lack of a sharply defined melting point in the literature.[5][6] Its solubility has been reported in various organic solvents.[7]

Table 1: Physical and Chemical Properties of **Zaragozic Acid A**

Property	Value	Reference(s)
Molecular Formula	C ₃₅ H ₄₆ O ₁₄	[8]
Molecular Weight	690.73 g/mol	[8]
CAS Number	142561-96-4	[9]
Appearance	White foam or pale yellow oil	[5][6]
Solubility	Soluble in DMSO, DMF, ethanol, and methanol.	[7]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Zaragozic Acid A**. The following data has been compiled from published literature.

Table 2: Spectral Data for **Zaragozic Acid A**

Technique	Data	Reference(s)
¹ H NMR	Key shifts include signals for olefinic protons and protons adjacent to oxygenated carbons, characteristic of its complex structure.	
¹³ C NMR	Shows a total of 35 carbon signals, including several carbonyl carbons and carbons of the dioxabicyclo[3.2.1]octane core.	
Mass Spectrometry	High-resolution mass spectrometry confirms the elemental composition. Fragmentation patterns can provide structural information.	[6]
Infrared (IR)	Expected to show strong absorptions for hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) functional groups.	

Biological Activity and Mechanism of Action

Zaragozic Acid A is a highly potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By inhibiting this enzyme, **Zaragozic Acid A** effectively blocks the production of cholesterol and other downstream sterols.[4]

Table 3: In Vitro and In Vivo Activity of **Zaragozic Acid A**

Assay	Value	Reference(s)
Squalene Synthase Inhibition (Ki)	78 pM (rat liver microsomes)	[2]
Cholesterol Synthesis Inhibition in HepG2 cells (IC ₅₀)	6 µM	
Hepatic Cholesterol Synthesis in mice (ED ₅₀)	200 µg/kg	[4]

The inhibition of squalene synthase leads to an accumulation of farnesyl pyrophosphate, which can be shunted into other metabolic pathways.[2]

Signaling Pathway

The primary signaling pathway affected by **Zaragozic Acid A** is the cholesterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and highlights the point of inhibition by **Zaragozic Acid A**.



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Caption: Cholesterol biosynthesis pathway indicating inhibition of Squalene Synthase by **Zaragozic Acid A**.

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol is adapted from published methods for determining the inhibitory activity of compounds against squalene synthase.^[1]

Materials:

- Rat liver microsomes (source of squalene synthase)
- [³H]-Farnesyl pyrophosphate ([³H]-FPP)
- NADPH
- Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl₂
- **Zaragozic Acid A** (or other test compounds) dissolved in DMSO
- 15% KOH in ethanol
- Petroleum ether
- Scintillation cocktail
- Glass screw-cap tubes (16 x 100 mm)
- Water bath or incubator at 37°C and 65°C
- Liquid scintillation counter

Procedure:

- Prepare the reaction mixture in glass screw-cap tubes by adding 1 ml of assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.
- Add the desired concentration of **Zaragozic Acid A** or vehicle (DMSO) to the tubes.
- Equilibrate the reaction mixtures for 10 minutes at 37°C.
- Initiate the reaction by adding 50 nM [³H]-FPP.
- Incubate for a further 10 minutes at 37°C.

- Stop the reaction by adding 1 ml of 15% KOH in ethanol.
- Incubate the tubes at 65°C for 30 minutes to saponify the lipids.
- After cooling, add 5 ml of petroleum ether and shake for 10 minutes to extract the non-saponifiable lipids, including squalene.
- Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.
- Transfer 1.5 ml of the upper organic phase to a scintillation vial.
- Add 3 ml of scintillation cocktail and quantify the amount of [³H]-squalene formed using a liquid scintillation counter.
- Calculate the percentage of inhibition relative to the vehicle control.

HPLC Analysis of Zaragozic Acid A

This method is based on a published protocol for the analysis and purification of Zaragozic Acids.^[6]

Instrumentation and Conditions:

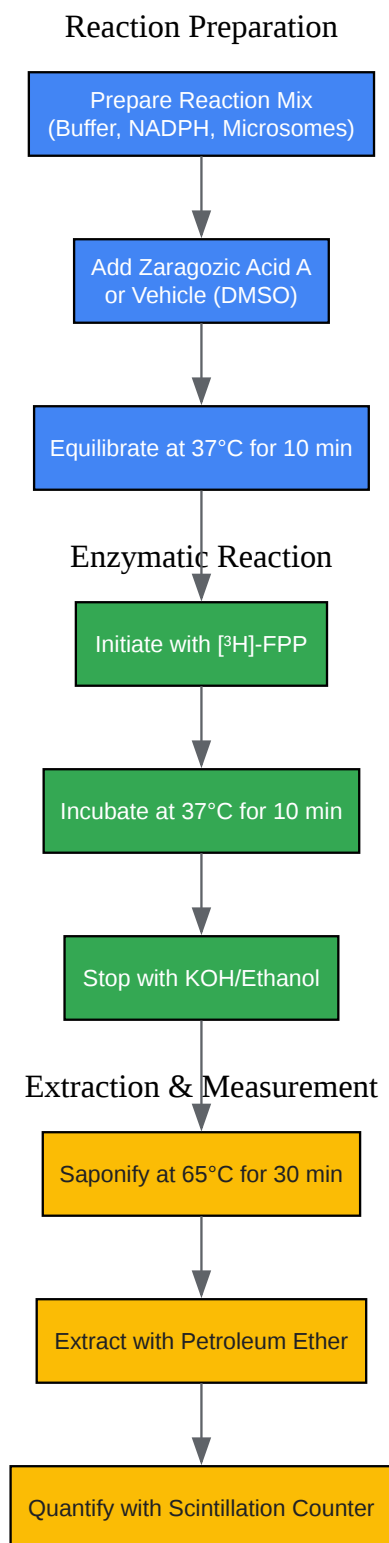
- HPLC System: A standard HPLC system with a UV detector.
- Column: Dynamax C8, 60Å, 8-μm, 4.6 x 250 mm with a guard module.^[6]
- Mobile Phase: Isocratic elution with 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water.^[6]
- Flow Rate: 1 ml/min.^[6]
- Detection: UV at 210 nm.
- Temperature: Room temperature.^[6]

Procedure:

- Prepare a standard solution of **Zaragozic Acid A** of known concentration in the mobile phase.
- Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering through a 0.45 μm filter.
- Inject a known volume of the standard solution to determine its retention time. The reported retention time for **Zaragozic Acid A** under these conditions is approximately 13.4 minutes.[6]
- Inject the sample solution and monitor the chromatogram.
- Identify the **Zaragozic Acid A** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **Zaragozic Acid A** in the sample by comparing the peak area with a standard curve.

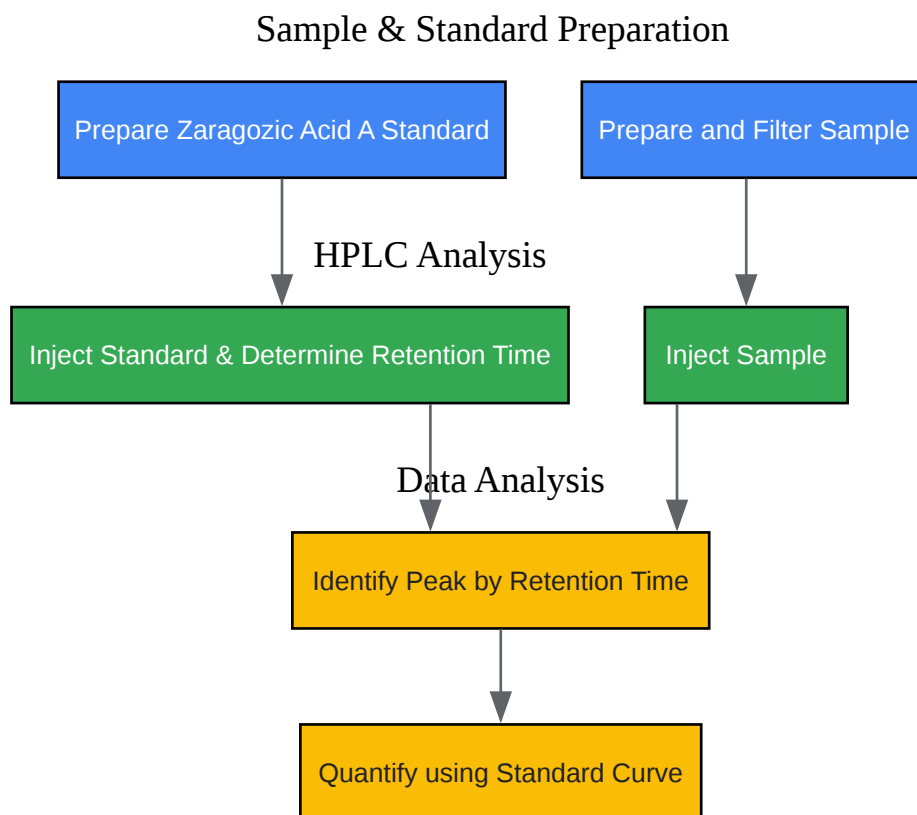
Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.



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Caption: Workflow for the Squalene Synthase Inhibition Assay.



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Caption: Workflow for the HPLC Analysis of **Zaragozic Acid A**.

Conclusion

Zaragozic Acid A remains a molecule of significant interest due to its potent and specific inhibition of squalene synthase. This technical guide provides a consolidated resource of its key physical, chemical, and biological properties, along with detailed experimental protocols to facilitate further research. The provided information is intended to support scientists and researchers in the fields of drug discovery, biochemistry, and molecular biology in their investigations of this important natural product and its role in sterol biosynthesis.

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